

# Protocol for the Isolation of Pachypodol from Calycopteris floribunda Leaves

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Compound of Interest		
Compound Name:	Pachypodol	
Cat. No.:	B1678273	Get Quote

## **Application Note**

Introduction

**Pachypodol**, a flavonoid with the chemical structure 5,4'-dihydroxy-3,7,3'-trimethoxyflavone, has demonstrated a range of biological activities, including cytotoxic effects against cancer cell lines and antioxidant properties.[1] This document provides a detailed protocol for the isolation and purification of **Pachypodol** from the leaves of Calycopteris floribunda, a climbing shrub found in Southeast Asia.[1] The described methodology is intended for researchers in natural product chemistry, pharmacology, and drug development.

Compound Profile: Pachypodol

**Pachypodol** is a methoxyflavonoid that has been identified as a bioactive constituent in several medicinal plants.[2] Its biological activity is of significant interest, particularly its potential as an antioxidant and anticancer agent. Research has shown that **Pachypodol** can exert cytoprotective effects through the ERK-dependent Nrf2 activation pathway.[3][4]



Property	Value	Source
Molecular Formula	C18H16O7	PubChem
Molecular Weight	344.3 g/mol	PubChem
IUPAC Name	5-hydroxy-2-(4-hydroxy-3- methoxyphenyl)-3,7- dimethoxychromen-4-one	PubChem
PubChem CID	5281677	PubChem

## **Experimental Protocols**

This protocol details the extraction of crude flavonoid mixture from Calycopteris floribunda leaves and the subsequent isolation of **Pachypodol** using column chromatography.

- 1. Plant Material Collection and Preparation
- Collect fresh leaves of Calycopteris floribunda.
- Wash the leaves thoroughly with distilled water to remove any dirt and contaminants.
- Air-dry the leaves in the shade at room temperature until they are brittle.
- Grind the dried leaves into a coarse powder using a mechanical grinder.
- 2. Extraction of Crude Flavonoids

This protocol utilizes a soxhlet extraction method for efficient extraction of secondary metabolites.[5]

- Accurately weigh the powdered leaf material.
- Place the powdered leaves in a thimble and insert it into a Soxhlet extractor.
- Extract the powder with methanol for 10-12 hours.[5]



- After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
- To remove the lipid fraction, wash the crude extract with n-hexane.
- The resulting defatted extract contains the crude flavonoid mixture.
- 3. Isolation of **Pachypodol** by Column Chromatography

Repeated column chromatography over silica gel is the primary method for the isolation of **Pachypodol**.[1][2]

- Preparation of the Column:
  - Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).
  - Pour the slurry into a glass column and allow it to pack uniformly without any air bubbles.
  - Wash the packed column with the initial mobile phase solvent.
- Sample Loading:
  - Adsorb the crude flavonoid extract onto a small amount of silica gel.
  - Allow the solvent to evaporate completely, resulting in a free-flowing powder.
  - Carefully load the powdered sample onto the top of the prepared silica gel column.
- Elution and Fraction Collection:
  - Elute the column with a solvent system of increasing polarity. A common starting point is a mixture of n-hexane and ethyl acetate.
  - Begin with a low polarity mixture (e.g., n-hexane:ethyl acetate, 95:5) and gradually increase the proportion of ethyl acetate.
  - Collect the eluate in fractions of equal volume (e.g., 20 mL).
- Monitoring of Fractions:



- Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing Pachypodol.
- Spot the fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate).
- Visualize the spots under UV light or by using a suitable staining reagent.
- Pool the fractions that show a spot corresponding to pure Pachypodol.
- 4. Purification and Crystallization
- Concentrate the pooled fractions containing Pachypodol under reduced pressure.
- For final purification, crystallization can be performed. A solvent system of petroleum ether and ethyl acetate (20:1 v/v) has been reported to yield yellow needle-shaped crystals of **Pachypodol**.[6]
- Filter the crystals and wash them with a cold, non-polar solvent (e.g., petroleum ether) to remove any remaining impurities.
- Dry the purified **Pachypodol** crystals in a desiccator.

### **Data Presentation**

#### Yield of **Pachypodol**

The yield of **Pachypodol** can vary depending on the plant material and the efficiency of the extraction and purification process. A reported yield is 56.1 mg of **Pachypodol** from 1.7 kg of dried Calycopteris floribunda leaves.

Spectroscopic Data for Pachypodol

The structure of the isolated **Pachypodol** should be confirmed by spectroscopic methods.

Table 1: Mass Spectrometry Data for **Pachypodol** 



Ionization Mode	Precursor Ion (m/z)	Major Fragment Ions (m/z)
ESI+	345.097 [M+H]+	330.07, 315.05, 287.05, 259.06

Table 2: Infrared (IR) Spectroscopy Data for Pachypodol

Functional Group	Characteristic Absorption Bands (cm <sup>-1</sup> )	
O-H (hydroxyl)	Broad peak around 3400-3200	
C=O (carbonyl)	Strong peak around 1650-1630	
C=C (aromatic)	Peaks in the range of 1600-1450	
C-O (ether)	Peaks in the range of 1250-1000	

Note: Specific peak positions can vary slightly depending on the sample preparation and instrument.

#### Table 3: <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data for **Pachypodol**

Detailed <sup>1</sup>H and <sup>13</sup>C NMR data with specific chemical shifts and coupling constants should be acquired and compared with literature values for structural confirmation. A representative set of data is provided below for reference.

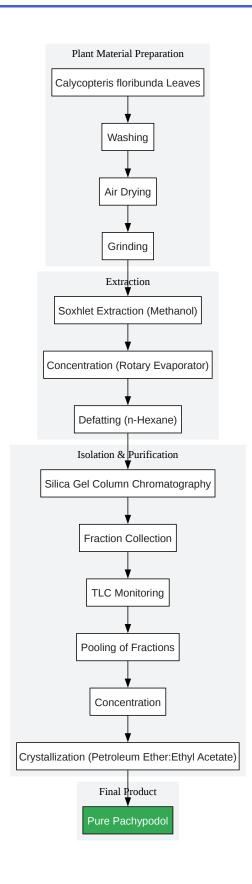


Position	<sup>13</sup> C Chemical Shift (ppm)	<sup>1</sup> H Chemical Shift (ppm, multiplicity, J in Hz)
2	156.5	-
3	138.8	-
4	176.4	-
5	161.5	12.5 (s, 1H)
6	98.2	6.35 (d, J=2.0)
7	165.2	-
8	92.7	6.55 (d, J=2.0)
9	157.3	-
10	104.2	-
1'	123.1	-
2'	110.2	7.75 (d, J=2.2)
3'	148.1	-
4'	149.9	-
5'	115.8	7.01 (d, J=8.5)
6'	121.5	7.65 (dd, J=8.5, 2.2)
3-OCH₃	60.1	3.89 (s, 3H)
7-OCH₃	56.3	3.95 (s, 3H)
3'-OCH₃	55.9	3.98 (s, 3H)

## **Visualizations**

Experimental Workflow for **Pachypodol** Isolation



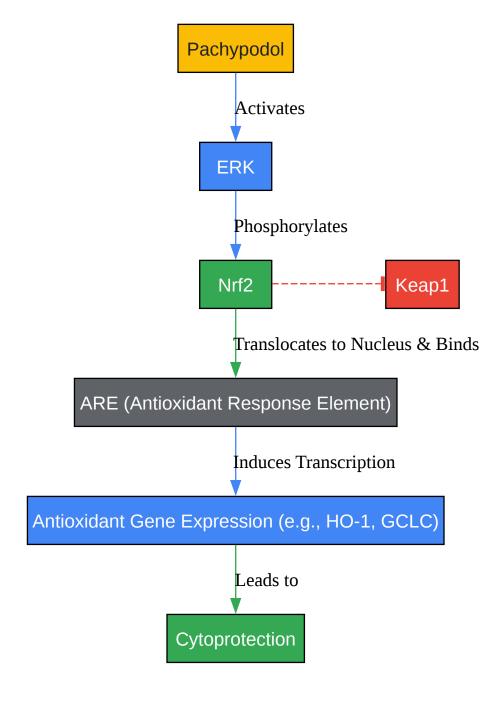


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Caption: Workflow for the isolation of **Pachypodol**.



#### Signaling Pathway of **Pachypodol**



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Caption: ERK-dependent Nrf2 activation by Pachypodol.

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